REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH2:16](O)[CH3:17]>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:16][CH3:17])=[O:5]
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Name
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|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Name
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|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
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the crude residue was dissolved in water
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Type
|
EXTRACTION
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Details
|
extracted with CHCl3
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.939 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |